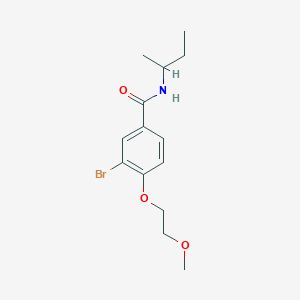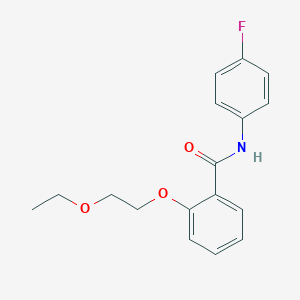![molecular formula C13H16N2O2 B268697 4-[(cyclopropylcarbonyl)amino]-N-ethylbenzamide](/img/structure/B268697.png)
4-[(cyclopropylcarbonyl)amino]-N-ethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(cyclopropylcarbonyl)amino]-N-ethylbenzamide, commonly known as CX-4945, is a small molecule inhibitor that targets the protein kinase CK2. CK2 is a ubiquitous and pleiotropic protein kinase that is involved in a wide range of cellular processes, including cell proliferation, differentiation, apoptosis, and DNA repair. CX-4945 has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections.
作用機序
The mechanism of action of CX-4945 involves the inhibition of CK2, a protein kinase that phosphorylates a wide range of substrates involved in various cellular processes. CK2 is a constitutively active kinase that is overexpressed in many types of cancer and is involved in the regulation of cell proliferation, survival, and apoptosis. CX-4945 binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways and the induction of apoptosis.
Biochemical and Physiological Effects:
CX-4945 has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and sensitization of cancer cells to chemotherapy and radiation therapy. CX-4945 has also been shown to reduce neuroinflammation and improve cognitive function in animal models of neurodegenerative diseases. In addition, CX-4945 has been shown to inhibit the replication of several viruses, including HIV, HCV, and influenza virus.
実験室実験の利点と制限
One of the major advantages of CX-4945 is its specificity for CK2, which makes it a useful tool for studying the role of CK2 in various cellular processes. CX-4945 has also been shown to have low toxicity in animal models, making it a promising candidate for therapeutic applications. However, one of the limitations of CX-4945 is its poor solubility in water, which can make it difficult to administer in vivo. In addition, CX-4945 has a short half-life, which can limit its effectiveness in some applications.
将来の方向性
There are several future directions for the study of CX-4945. One area of research is the development of more potent and selective CK2 inhibitors that can overcome the limitations of CX-4945. Another area of research is the identification of novel therapeutic applications for CX-4945, such as in the treatment of viral infections or neurodegenerative diseases. Finally, the role of CK2 in various cellular processes is still not fully understood, and further research is needed to elucidate its functions and potential therapeutic applications.
合成法
The synthesis of CX-4945 involves the reaction of 4-amino-N-ethylbenzamide with cyclopropylcarbonyl chloride in the presence of triethylamine and dichloromethane. The reaction proceeds via an acylation mechanism, where the cyclopropylcarbonyl group is attached to the amino group of the benzamide. The resulting product is then purified by column chromatography to obtain pure CX-4945.
科学的研究の応用
CX-4945 has been extensively studied for its potential therapeutic applications in cancer. CK2 is overexpressed in many types of cancer, and its inhibition by CX-4945 has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. CX-4945 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In addition to cancer, CX-4945 has also been studied for its potential therapeutic applications in neurodegenerative diseases and viral infections. CK2 has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, and its inhibition by CX-4945 has been shown to reduce neuroinflammation and improve cognitive function in animal models. CX-4945 has also been shown to inhibit the replication of several viruses, including HIV, HCV, and influenza virus.
特性
製品名 |
4-[(cyclopropylcarbonyl)amino]-N-ethylbenzamide |
|---|---|
分子式 |
C13H16N2O2 |
分子量 |
232.28 g/mol |
IUPAC名 |
4-(cyclopropanecarbonylamino)-N-ethylbenzamide |
InChI |
InChI=1S/C13H16N2O2/c1-2-14-12(16)9-5-7-11(8-6-9)15-13(17)10-3-4-10/h5-8,10H,2-4H2,1H3,(H,14,16)(H,15,17) |
InChIキー |
AZINQUPWYATGMK-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1=CC=C(C=C1)NC(=O)C2CC2 |
正規SMILES |
CCNC(=O)C1=CC=C(C=C1)NC(=O)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B268614.png)
![2,2-dimethyl-N-[2-(2-phenoxyethoxy)phenyl]propanamide](/img/structure/B268616.png)


![N-[3-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B268622.png)


![2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B268627.png)
![N-[3-(allyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B268628.png)
![N-[4-(3-phenylpropoxy)phenyl]propanamide](/img/structure/B268630.png)

![N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B268635.png)
![N-[3-(3-methylbutoxy)phenyl]thiophene-2-carboxamide](/img/structure/B268636.png)
![2-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268637.png)